molecular formula C10H8FN3O3 B2949995 methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate CAS No. 728024-45-1

methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2949995
CAS No.: 728024-45-1
M. Wt: 237.19
InChI Key: VJWINMKVJXBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a triazole derivative characterized by a 4-fluorophenyl substituent at the N1 position, a hydroxyl group at C5, and a methyl ester at C2. Triazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. This compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole syntheses .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-5-oxo-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-6(11)3-5-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALVCANEJHNMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN(C1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162553
Record name Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-45-1
Record name Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the triazole core.

  • Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, which involves the addition of a hydroxyl group to the triazole ring.

  • Esterification: The carboxylate ester group can be introduced through an esterification reaction, where the carboxylic acid reacts with methanol in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: The compound can be reduced to form derivatives with lower oxidation states.

  • Substitution: The compound can undergo substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halides, such as chlorine (Cl2) and bromine (Br2), and nucleophiles, such as ammonia (NH3) and amines.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Lower oxidation state derivatives, such as alcohols and amines.

  • Substitution Products: Derivatives with different functional groups, such as halogenated compounds and amides.

Scientific Research Applications

Chemistry: In chemistry, methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study biological processes. Its fluorescence properties can be utilized in imaging techniques to visualize cellular structures and track the movement of molecules within cells.

Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents. It can be used in the design of drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In industry, this compound can be used as a precursor for the synthesis of materials with specific properties. Its chemical reactivity allows for the creation of polymers, coatings, and other materials with tailored characteristics.

Mechanism of Action

The mechanism by which methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: The compound may bind to receptors on cell surfaces, triggering signaling pathways that lead to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Structural Modifications and Substituent Effects

Methyl 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
  • Key Differences : Lacks the C5 hydroxyl group present in the target compound.
  • Synthesis : Synthesized via CuAAC using 4-fluorophenylboronic acid, methyl propiolate, and sodium ascorbate, yielding 67% as a yellow solid (mp 185–188°C) .
  • Implications : The absence of the hydroxyl group likely reduces hydrogen-bonding capacity, affecting solubility and interaction with biological targets.
Methyl 1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-1,2,3-triazole-4-carboxylate
  • Key Differences : Features a 5-oxo group instead of 5-hydroxy, introducing a ketone moiety.
  • Implications : The 5-oxo group may enhance electrophilicity, altering reactivity in nucleophilic substitution or redox reactions.
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Key Differences : Substitutes the 4-fluorophenyl group with a 4-chloro-2-fluorophenyl ring and replaces the methyl ester with a carboxylic acid.
  • Properties : Molecular formula C10H7ClFN3O2; CAS 1094411-41-2 .
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • Key Differences : Phenyl substituent at N1, methyl at C5, and carbaldehyde at C4.
  • Applications : Marketed as a pharmaceutical intermediate (CAS 134926-73-1) with 98% purity .
  • Implications : The carbaldehyde group offers a reactive site for further functionalization, such as Schiff base formation.

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound C10H8FN3O3 Not Reported 5-hydroxy, methyl ester
Methyl 1-(4-Fluorophenyl)-1H-triazole-4-carboxylate C10H8FN3O2 185–188 Methyl ester
1-(4-Chloro-2-fluorophenyl)-5-methyl-triazole-4-carboxylic Acid C10H7ClFN3O2 Not Reported Carboxylic acid, chloro
5-Methyl-1-phenyl-triazole-4-carbaldehyde C10H9N3O Not Reported Carbaldehyde, methyl

Note: Data compiled from .

Biological Activity

Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate (CAS: 728024-45-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which has been extensively studied for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of a fluorine atom into its structure may enhance its biological activity and pharmacokinetic properties.

The chemical formula for this compound is C10H8FN3O3, with a molecular weight of 237.19 g/mol. Its structure features a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC10H8FN3O3
Molecular Weight237.19 g/mol
CAS Number728024-45-1

Anticancer Activity

Recent studies have evaluated the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antitumor Activity

A study published in May 2023 investigated a series of triazolo[4,3-a]pyrimidine derivatives and their antitumor activities against human breast cancer cell lines (MDA-MB-231 and MCF-7). The study employed the MTT assay to determine the IC50 values for these compounds. Notably, compounds similar to this compound demonstrated promising results:

CompoundIC50 (MDA-MB-231)IC50 (MCF-7)
4c 17.83 μM19.73 μM
4j 20.97 μM19.73 μM

These values indicate that certain derivatives possess greater potency than cisplatin, a standard chemotherapy drug, suggesting that this compound could be a valuable lead compound for further development in cancer therapy .

Antimicrobial Activity

Triazole derivatives have also shown significant antimicrobial properties. Research highlights their effectiveness against various pathogens due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Interference with DNA synthesis , leading to apoptosis in cancer cells.
  • Antimicrobial activity through disruption of cell membrane integrity in bacteria and fungi.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 4-fluoroaniline derivatives with suitable azide precursors. Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., Cu(I) for click chemistry). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), hydroxy group (δ 5.5–6.0 ppm), and ester carbonyl (δ 165–170 ppm).
  • IR : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1720 cm⁻¹ (C=O ester).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β ≈ 100.6°) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity while addressing its low aqueous solubility?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (DMSO/PBS mixtures) or nanoformulation (liposomes) to improve bioavailability .
  • In Vitro Assays : Dose-response studies in enzyme inhibition (e.g., cyclooxygenase or kinase assays) with controls for solvent interference.
  • Statistical Design : Apply randomized block designs (split-plot for multiple variables) to account for batch variability and ensure reproducibility .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies under identical conditions (solvent, temperature, assay kits).
  • Impurity Analysis : Use HPLC-PDA (>95% purity threshold) to rule out byproduct interference.
  • Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

Q. How can computational modeling guide the study of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to fluorophenyl-sensitive targets (e.g., GPCRs).
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (100 ns trajectories, AMBER force field).
  • QSAR : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl derivatives) with activity trends .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Track degradation products via UPLC-MS and quantify parent compound loss with calibration curves .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in crystallographic data for triazole derivatives?

  • Methodological Answer :

  • Data Validation : Cross-check unit cell parameters (e.g., a = 6.54 Å, b = 26.10 Å) against Cambridge Structural Database entries.
  • Thermal Ellipsoids : Analyze displacement parameters to identify disorder or dynamic effects in crystal structures .

Q. What experimental controls are essential for pharmacological studies of this compound?

  • Methodological Answer :

  • Negative Controls : Vehicle-only (e.g., 0.1% DMSO) and enzyme-inactive mutants.
  • Positive Controls : Reference inhibitors (e.g., indomethacin for COX assays).
  • Blinding : Use double-blinded protocols to minimize bias in data interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.